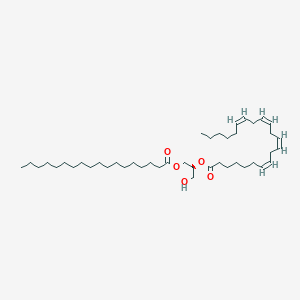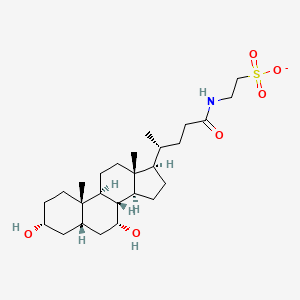
Taurochenodeoxycholate anion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taurochenodeoxycholate is an organosulfonate oxoanion that is the conjugate base of taurochenodeoxycholic acid arising from deprotonation of the sulfonate OH group; major species at pH 7.3. It has a role as a human metabolite. It is an organosulfonate oxoanion and a cholanic acid conjugate anion. It is a conjugate base of a taurochenodeoxycholic acid.
Wissenschaftliche Forschungsanwendungen
Anti-Arthritic Properties
Taurochenodeoxycholic acid (TCDCA) demonstrates significant anti-arthritic effects in adjuvant arthritis in rats. TCDCA treatment leads to the suppression of paw swelling, amelioration of polyarthritis index, and improvement in radiologic changes in rats with adjuvant arthritis. It acts by reducing the overproduction and mRNA expression of TNF-α, IL-1β, and IL-6, while increasing IL-10 levels (Liu et al., 2011).
Cancer Research
In gastric cancer cells, TCDCA inhibits proliferation and invasion, and induces apoptosis. This effect was also observed in a tumor model in mice, indicating the potential of TCDCA as a basis for cancer treatment, especially in traditional Chinese medicine applications (Zhang et al., 2021).
Gut Microbiome and Biotransformation Enzymes
The gut microbiome of black bears reveals key enzymes for the biosynthesis of TUDCA from TCDCA, expanding the enzyme bank for bile acid biosynthesis. This discovery provides valuable insight into the natural biotransformation of TCDCA in the gut microbiome (Song et al., 2017).
Apoptotic Effects and Immune Regulation
TCDCA induces apoptosis in NR8383 cells through a PKC/JNK-dependent pathway. It also exhibits anti-inflammatory and immune regulation properties, indicating its potential use in treating diseases related to apoptosis and immune system disorders (Wang et al., 2016).
NF-κB Activation and Cytokine Expression
TCDCA suppresses NF-κB activation and the related expression of cytokines like TNF-α, IL-1β, and IL-6 in peritoneal macrophages of adjuvant arthritis rats. This effect is mediated by up-regulating the IκBα expression, illustrating its anti-inflammatory activity (Mao et al., 2018).
Interaction with Bile Acid Receptor TGR5
The binding of TCDCA to the TGR5 receptor activates it, leading to an increase in cAMP luciferase expression in cells. This interaction provides a potential therapeutic target and theoretical evidence for further TCDCA research (Qi et al., 2021).
Glucocorticoid Receptor Activation
TCDCA activates the glucocorticoid receptor (GR) in a concentration-dependent manner and exhibits anti-inflammatory and immunomodulatory functions similar to glucocorticoids. This effect involves multiple pathways, including GR and its related AP-1 signaling pathway (Li et al., 2019).
Eigenschaften
Molekularformel |
C26H44NO6S- |
|---|---|
Molekulargewicht |
498.7 g/mol |
IUPAC-Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/p-1/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1 |
InChI-Schlüssel |
BHTRKEVKTKCXOH-BJLOMENOSA-M |
Isomerische SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Kanonische SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



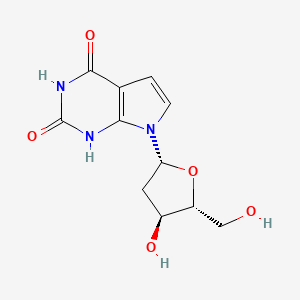
![[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B1244125.png)
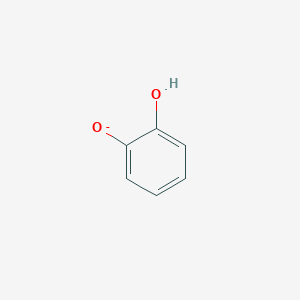
![(1R,2R)-3-[(1,2-Dihydro-2-hydroxy-1-naphthalenyl)thio]-2-oxopropanoic acid](/img/structure/B1244128.png)
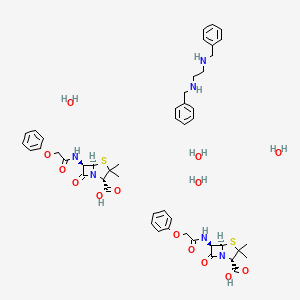
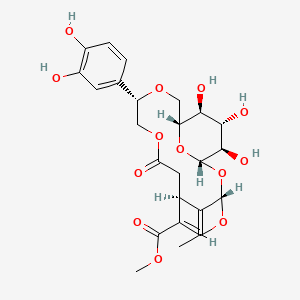


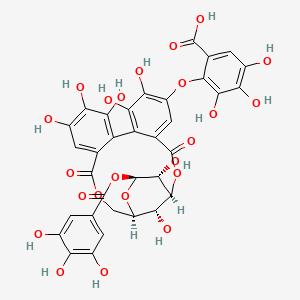
![(1aR,2S,5R,5aR,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-Octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one](/img/structure/B1244141.png)
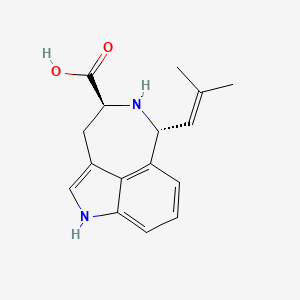
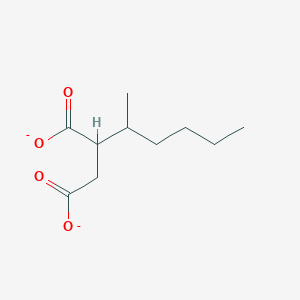
![Benzo[a]pyrene-cis-7,8-dihydrodiol](/img/structure/B1244146.png)
